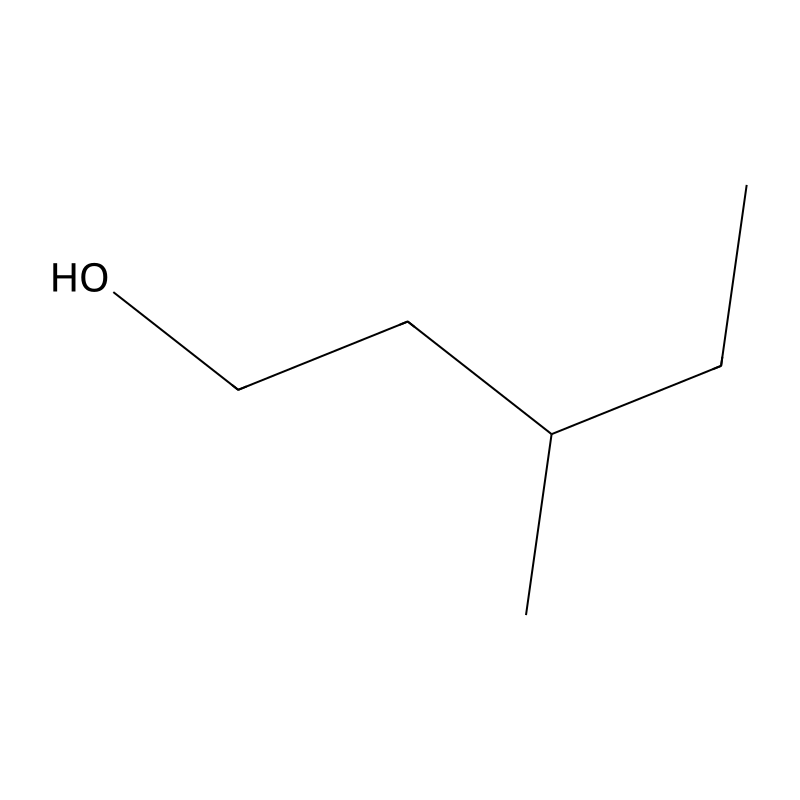

3-Methyl-1-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Occurrence and Natural Production:

- 3-Methyl-1-pentanol is a primary alcohol found naturally in various plants and microorganisms, including:

- Artemisia capillaris: A flowering plant commonly known as mugwort Source: National Institutes of Health, [PubChem: )]

- Vitis vinifera: The grapevine species used for winemaking Source: National Institutes of Health, [PubChem: )]

- Saccharomyces cerevisiae: Baker's yeast Source: National Institutes of Health, [PubChem: )]

Potential Research Applications:

- Studies on plant-insect interactions: Research suggests 3-Methyl-1-pentanol might play a role in attracting certain insects to plants Source: The Good Scents Company Information System, [Good Scents: ]

- Microorganism research: As a yeast metabolite, 3-Methyl-1-pentanol might be relevant in studies on yeast physiology and fermentation processes Source: National Institutes of Health, [PubChem: )]

3-Methyl-1-pentanol, also known as 3-methylpentan-1-ol, is an organic compound classified as a primary alcohol. Its chemical formula is C₆H₁₄O, and it has a molecular weight of approximately 102.17 g/mol. This compound features a methyl group attached to the third carbon of a pentanol chain, giving it unique structural properties. It naturally occurs in various plants, notably in Capsicum frutescens, commonly known as the tabasco pepper .

There is no current research available on a specific mechanism of action for 3-Methyl-1-pentanol in biological systems.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

- Oxidation: It can be oxidized to form ketones or aldehydes depending on the conditions.

- Esterification: Reacting with acids can yield esters, which are important in flavor and fragrance industries.

The reaction thermochemistry indicates that the formation of 3-methyl-1-pentanol from its precursors involves significant energy changes, with relevant enthalpy values reported .

3-Methyl-1-pentanol exhibits biological activity as a plant metabolite. It is involved in various metabolic pathways within organisms, particularly in yeast species like Saccharomyces cerevisiae, where it plays a role in fermentation processes . Its presence in food sources contributes to flavor profiles, impacting sensory attributes.

Several methods exist for synthesizing 3-methyl-1-pentanol:

- Hydroformylation: This method involves the reaction of propylene with syngas (carbon monoxide and hydrogen) to produce aldehydes, which can then be reduced to alcohols.

- Grignard Reaction: A Grignard reagent can react with formaldehyde followed by hydrolysis to yield 3-methyl-1-pentanol.

- Reduction of Ketones: Reducing 3-methylpentan-2-one can also yield this alcohol .

3-Methyl-1-pentanol shares structural similarities with several other alcohols. Here are some comparable compounds:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| 2-Methyl-1-butanol | C₅H₁₂O | Methyl group at the second carbon. |

| 2-Pentanol | C₅H₁₂O | Secondary alcohol with different reactivity. |

| 1-Pentanol | C₅H₁₂O | Straight-chain primary alcohol without branching. |

Uniqueness of 3-Methyl-1-Pentanol

What sets 3-methyl-1-pentanol apart is its branched structure, which influences its physical properties such as boiling point and solubility compared to straight-chain alcohols. Its occurrence in specific natural sources also adds to its uniqueness in terms of flavor contributions in food products .

Natural Sources and Distribution

3-Methyl-1-pentanol occurs naturally in a diverse range of plant species and food products. Most notably, it has been identified in Capsicum frutescens (tabasco pepper), but its distribution extends far beyond this single species. Research has documented its presence in numerous plants and food products, as outlined in Table 1.

Table 1: Natural Sources of 3-Methyl-1-Pentanol

The compound exhibits characteristic organoleptic properties, with a fruity, green, slightly pungent odor. At sensory threshold concentrations, it contributes whiskey, green, apple notes with an alcoholic nuance to food and beverage products. The detection threshold for 3-methyl-1-pentanol ranges from 830 ppb to 1.2 ppm, indicating its potential to influence sensory profiles even at relatively low concentrations.

The physical properties of 3-methyl-1-pentanol contribute to its behavior in biological systems and food matrices:

Table 2: Physical Properties of 3-Methyl-1-Pentanol

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 102.18 g/mol | |

| Density | 0.820 g/mL | |

| Molar Volume | 124.6 mL/mol | |

| Refractive Index | 1.418 | |

| Boiling Point | 152°C | |

| State at 20°C | Liquid |

Biosynthetic Pathways in Plants

The biosynthesis of 3-methyl-1-pentanol in plants involves complex metabolic networks that are part of the broader branched-chain volatile biosynthesis pathways. Current research points to several possible mechanisms for the production of this compound in plant tissues.

Studies on branched-chain volatile biosynthesis suggest four main hypotheses regarding the pathways that lead to compounds like 3-methyl-1-pentanol:

Mitochondrial catabolism of branched-chain amino acids: This pathway begins with the breakdown of amino acids such as isoleucine, leading to the formation of various branched-chain alcohols.

Leucine biosynthesis pathway extension: The leucine biosynthesis pathway can be extended to produce longer-chain alcohols including 3-methyl-1-pentanol.

Direct conversion from amino acid precursors: Evidence suggests direct conversion processes from specific branched-chain amino acid precursors.

Alternative enzymatic pathways: Multiple enzymatic routes may contribute to the formation of these compounds through various intermediates.

While the natural biosynthetic pathways in plants are still being fully elucidated, significant progress has been made in developing engineered biosynthetic routes for 3-methyl-1-pentanol production. Researchers have constructed a nonnatural metabolic pathway for the biosynthesis of (S)-3-methyl-1-pentanol in Escherichia coli. This innovative approach involved:

- Extending the branched-chain amino acid pathways to produce longer-chain keto acids and alcohols

- Engineering the chain elongation activity of 2-isopropylmalate synthase (LeuA)

- Altering the substrate specificity of downstream enzymes through rational protein design

The engineered pathway begins with the synthesis of (S)-2-keto-3-methylvalerate (the 2-keto acid precursor of L-isoleucine). This compound undergoes a chain elongation cycle catalyzed by LeuA, LeuB, LeuC, and LeuD enzymes to produce 2-keto-4-methylhexanoate. The final conversion to 3-methyl-1-pentanol occurs via the actions of 2-ketoisovalerate decarboxylase (KIVD) from Lactococcus lactis and alcohol dehydrogenase VI (ADH6) from Saccharomyces cerevisiae.

Table 3: Key Enzymes in the Engineered Biosynthetic Pathway for 3-Methyl-1-Pentanol

Through optimization of this biosynthetic pathway, researchers achieved significant improvements in production yields. The F381L/V461A mutant of KIVD produced 384.3 mg/L of 3-methyl-1-pentanol, while further engineering with the G462D/S139G mutant of LeuA increased yields to 793.5 mg/L. Additional mutations (G462D/S139G/N167A triple mutant and G462D/S139G/H97A/N167A quadruple mutant) enabled the production of longer-chain alcohols including 4-methyl-1-hexanol (C7) and 5-methyl-1-heptanol (C8).

Role in Plant Volatile Emissions

3-Methyl-1-pentanol plays significant roles in plant volatile emissions, contributing to plant defense mechanisms, stress responses, and ecological interactions. As a volatile organic compound (VOC), it can diffuse through air and gas-filled pores in soil, enabling long-distance interactions within plant ecosystems.

Research on tomato plants has revealed that volatile emissions, including compounds like 3-methyl-1-pentanol, can be induced systemically in response to various stresses. When tomato plants (Solanum lycopersicum) are subjected to leaf herbivory by insects such as Spodoptera exigua, measurable changes occur in the root volatile profile. These studies demonstrate the complex signaling networks that operate between above-ground and below-ground plant tissues.

The emission patterns of plant volatiles are highly responsive to environmental stressors. Studies have shown that emissions of green leaf volatiles and terpenoids from Solanum lycopersicum are quantitatively related to the severity of cold and heat shock. Under non-stressed conditions, many volatile emissions remain close to detection limits, but increase significantly under stress conditions, serving as sensitive indicators of plant physiological state.

In pepper plants (Capsicum species), 3-methyl-1-pentanol has been identified as one of the dominant components of volatiles in certain fruit varieties. Research examining volatile profiles across different pepper cultivars found that 3-methyl-1-pentanol and 3-methyl-1-butanol were dominant components in WH fruit. This research also revealed that the composition and concentration of VOCs vary significantly among Capsicum species and between fresh and dried samples.

Table 4: Factors Affecting 3-Methyl-1-Pentanol Emissions in Plants

The study of plant volatile emissions employs specialized analytical techniques to capture and quantify these compounds. Researchers have utilized various methods including:

- PDMS (polydimethylsiloxane) tubes: Used for passive sampling of volatiles from soil and roots.

- HiSorb™ coated probes: Another method for trapping root volatiles that complements PDMS sampling.

- HS-SPME-GC-MS (Headspace solid-phase microextraction-gas chromatography-mass spectrometry): Used to identify volatiles in pepper varieties.

- PTR-TOF-MS (Proton-transfer-reaction time-of-flight mass spectrometry): Applied to analyze fresh and dried Capsicum samples.

Interestingly, these different trapping materials can yield complementary but distinct volatile profiles. In studies of tomato root volatiles, more compounds were detected with HiSorb than with PDMS traps in both domesticated and wild tomato species. This methodological consideration is important for comprehensive volatile profiling.

The biological roles of plant-emitted 3-methyl-1-pentanol and related compounds include:

- Contributing to plant defense against herbivores and pathogens

- Mediating plant-to-plant communication

- Attracting beneficial microbes in the rhizosphere

- Responding to environmental stresses such as temperature extremes

- Contributing to the characteristic flavors and aromas of fruits and vegetables

For example, benzyl alcohol, which has been found co-emitted with 3-methyl-1-pentanol in some plant systems, has been associated with drought-stress responses in tea plants and is emitted upon the release of glycosides during cell destruction. This demonstrates how volatile emissions can serve as indicators of specific cellular processes occurring within the plant.

The hydrogenation of unsaturated alcohols represents a direct route to 3-methyl-1-pentanol. For instance, 3-methyl-1-penten-3-ol undergoes catalytic hydrogenation in a high-pressure autoclave using a 3% palladium-on-silica (Pd/SiO₂) catalyst. The reaction proceeds under hydrogen gas at 105–110°C and 1.2 MPa pressure, achieving a yield of 94.2% with 95.6% selectivity . Key steps include:

- Nitrogen purging to establish an inert atmosphere.

- Hydrogen introduction at controlled pressure to initiate exothermic reduction.

- Post-reaction purification via vacuum distillation, yielding >98.5% purity.

Critical parameters include catalyst loading (2.5 g/L) and reaction time (7 hours), monitored via gas chromatography to ensure residual substrates remain below 5% . This method is favored industrially for its scalability and minimal byproduct formation.

Grignard Reaction and Nucleophilic Additions

The Grignard reaction offers a versatile pathway to 3-methyl-1-pentanol through nucleophilic addition. Methylmagnesium bromide (CH₃MgBr) reacts with butanal (CH₃CH₂CH₂CHO) in anhydrous diethyl ether, forming a secondary alkoxide intermediate. Acidic workup with dilute hydrochloric acid yields the target alcohol .

Optimal conditions include:

- Solvent: Anhydrous ether or tetrahydrofuran (THF).

- Temperature: 0–25°C to suppress side reactions.

- Stoichiometry: 1:1 molar ratio of aldehyde to Grignard reagent.

This method achieves 75–85% yield, with purity confirmed via GC-MS and ¹H NMR . Challenges include stringent anhydrous conditions and byproducts from over-addition, mitigated by controlled reagent addition rates.

Hydroformylation-Reduction Tandem Processes

Hydroformylation of 3-methyl-1-pentene under high carbon monoxide pressure (10–30 MPa) with a cobalt carbonyl (Co₂(CO)₈) catalyst produces 3-methylpentanal, which is subsequently reduced to 3-methyl-1-pentanol. The reaction sequence involves:

- Olefin activation: Coordination of 3-methyl-1-pentene to the cobalt catalyst.

- CO/H₂ insertion: Formation of a cobalt-acyl intermediate, yielding 3-methylpentanal.

- Catalytic reduction: Hydrogenation of the aldehyde using Raney nickel or palladium on carbon (Pd/C) at 50–80°C.

Reported yields for the hydroformylation step reach 56–75%, with optical purity up to 94% for chiral variants . The reduction step typically achieves >90% conversion, making this route viable for stereoselective synthesis.

Zirconium-Catalyzed Methylalumination

Zirconium-catalyzed methylalumination of terminal alkynes, such as heterosubstituted arylethynes, provides a stereoselective route to trisubstituted alkenes, which can be functionalized to 3-methyl-1-pentanol. Using zirconium dichloride (ZrCp₂Cl₂) with trimethylaluminum (Me₃Al), the reaction proceeds via syn addition, achieving regioselectivity ≥98% and stereoselectivity ≥99% [4].

Key advancements include:

- Catalyst modifications: Bulky ligands like ethylenebis(indenyl) (ebi) enhance regioselectivity.

- Iodinolysis: Treatment with 0.9 equivalents of iodine improves yield by selectively derivatizing the desired product [4].

This method is particularly effective for synthesizing enantiomerically enriched intermediates, critical for natural product synthesis.

Alkaline Acetylene Coupling Reactions

A novel approach from Uzbek research institutes involves coupling acetylene (C₂H₂) with linear aldehydes in the presence of potassium hydroxide. For 3-methyl-1-pentanol synthesis, propionaldehyde reacts with acetylene at −10°C in diethyl ether, yielding 38–39% after 5 hours .

Critical factors include:

- Catalyst ratio: 1:3 aldehyde-to-KOH molar ratio.

- Solvent polarity: Diethyl ether enhances reaction homogeneity.

- Temperature control: Subzero conditions minimize polymerization side reactions.

Despite moderate yields, this method avoids transition-metal catalysts and utilizes inexpensive feedstocks, offering a cost-effective alternative for small-scale production.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 134 of 1465 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1331 of 1465 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

20281-83-8

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]